molecular formula C26H22FNO4S B302191 (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B302191
M. Wt: 463.5 g/mol
InChI Key: WLUYLIOHVOWNJV-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as FMB-TZD, is a thiazolidinedione derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively activate PPARγ without activating other PPAR isoforms. Additionally, (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has shown low toxicity in animal studies. However, one limitation of using (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility for better bioavailability. Furthermore, the development of (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione derivatives with improved potency and selectivity may lead to the discovery of novel therapeutics.

Synthesis Methods

The synthesis of (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of ethanol to yield (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.

properties

Product Name

(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C26H22FNO4S

Molecular Weight

463.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H22FNO4S/c1-17-3-5-19(6-4-17)16-32-22-12-9-20(13-23(22)31-2)14-24-25(29)28(26(30)33-24)15-18-7-10-21(27)11-8-18/h3-14H,15-16H2,1-2H3/b24-14-

InChI Key

WLUYLIOHVOWNJV-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC

Origin of Product

United States

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